molecular formula C16H11F3N4O2 B13365351 1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13365351
M. Wt: 348.28 g/mol
InChI Key: KYFSWYVAXSHLCG-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves several steps. One common synthetic route includes the reaction of 4-(difluoromethoxy)aniline with 3-fluorobenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon and copper(I) iodide .

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism .

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent used to treat various fungal infections.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against resistant fungal strains.

Properties

Molecular Formula

C16H11F3N4O2

Molecular Weight

348.28 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H11F3N4O2/c17-10-2-1-3-11(8-10)21-15(24)14-20-9-23(22-14)12-4-6-13(7-5-12)25-16(18)19/h1-9,16H,(H,21,24)

InChI Key

KYFSWYVAXSHLCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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